Dasabuvir

説明

Dasabuvir, sold under the brand name Exviera, is an antiviral medication used for the treatment of hepatitis C . It is often used together with the combination medication ombitasvir/paritaprevir/ritonavir specifically for hepatitis C virus (HCV) type 1 . Ribavirin may also additionally be used .

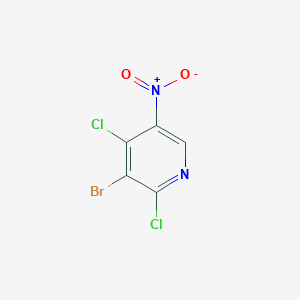

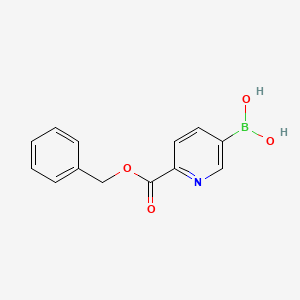

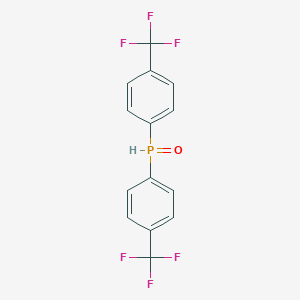

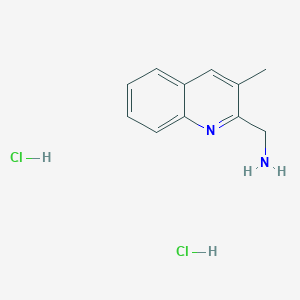

Synthesis Analysis

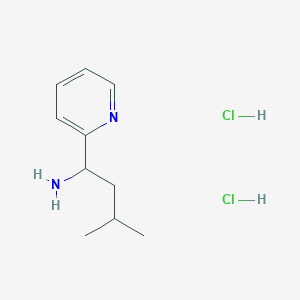

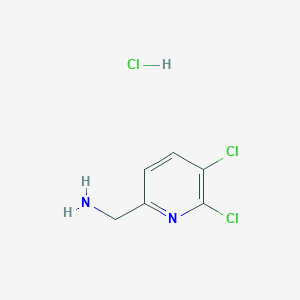

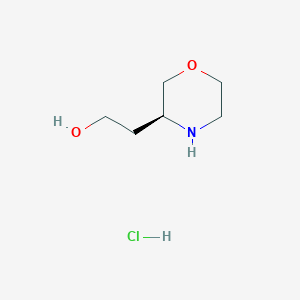

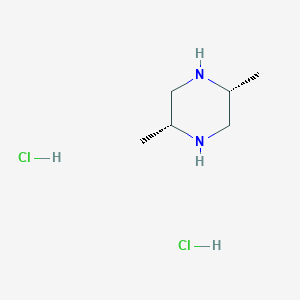

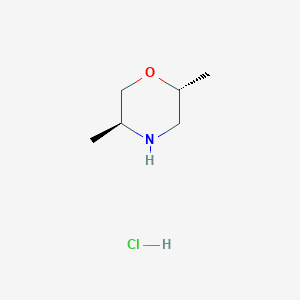

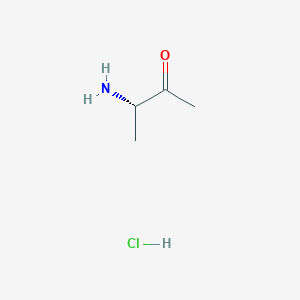

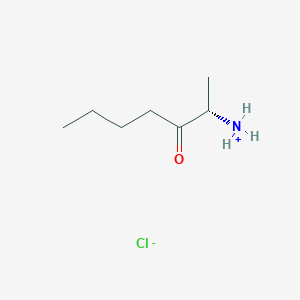

During the course of the development of the synthetic route of this compound, two novel coupling reactions were developed . First, the copper-catalyzed coupling of uracil with aryl iodides, employing picolinamide 16 as the ligand, was discovered . Later, the palladium-catalyzed sulfonamidation of aryl nonaflate 33 was developed, promoted by electron-rich palladium complexes, including the novel phosphine ligand, VincePhos (50) .

Molecular Structure Analysis

This compound is a non-nucleoside NS5B inhibitor which binds to the palm domain of NS5B and induces a conformational change which renders the polymerase unable to elongate viral RNA . The binding sites for non-nucleoside NS5B inhibitors are poorly conserved across HCV genotypes leading to the restriction of this compound’s use to genotype 1 only .

Chemical Reactions Analysis

This compound produced strong partial inhibition effect of UGT1A1 and UGT1A9 and relatively complete inhibition of UGT1A6 . It also downregulated the levels of p-ERK1/2, cyclin D1, and CDK4 in a dose-dependent manner .

Physical and Chemical Properties Analysis

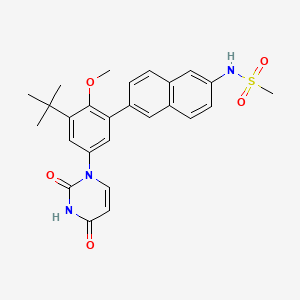

This compound has a molecular formula of C26H27N3O5S and a molecular weight of 493.6 g/mol .

科学的研究の応用

In Vitro Activity and Resistance Profile : Dasabuvir is a nonnucleoside inhibitor of the HCV NS5B polymerase. It has shown effectiveness in inhibiting recombinant NS5B polymerases from HCV genotype 1 clinical isolates. This compound maintains activity against several variants known to confer resistance to other polymerase inhibitors, making it a valuable component in combination therapies for HCV genotype 1 infections (Kati et al., 2014).

Discovery and Preclinical Development : this compound has demonstrated significant improvements in response rates to antiviral therapy compared to older generations of directly-acting antivirals (DAAs). It is particularly effective in combination therapies targeting various steps of viral replication. However, it presents limitations such as low genotypic coverage, necessitating further research to address these issues (El kassas et al., 2017).

Development of Metal-Catalyzed Coupling Reactions in Synthesis : The development of this compound involved the discovery of novel coupling reactions, enhancing its synthesis process. This has led to a more efficient production method, reducing the impurity burden (Barnes et al., 2019).

Overcoming Bioavailability Challenges : this compound, being an extremely weak diacidic drug with low aqueous solubility, faced challenges in oral bioavailability. The development of this compound monosodium monohydrate significantly enhanced its dissolution and oral absorption, enabling its use in direct-acting antiviral HCV regimens (Chen et al., 2022).

Clinical Pharmacokinetics : this compound is metabolized primarily by cytochrome P450 2C8. It exhibits linear pharmacokinetics suitable for twice-daily dosing and retains its pharmacokinetic characteristics in various patient populations, including those with renal impairment or mild to moderate hepatic impairment (King et al., 2017).

Metabolism and Disposition in Humans : Studies on this compound's metabolism and disposition in humans revealed that it is primarily eliminated through feces and minimally through renal excretion. Understanding its biotransformation pathways and clearance routes is crucial for its effective use in treating HCV (Shen et al., 2016).

Efficacy in Combination Therapies : this compound, when used in combination with other oral direct-acting antivirals, results in high rates of sustained virologic response in patients with HCV genotype 1 infection. It is well-tolerated and considered a significant medical advance in HCV treatment (Gentile et al., 2014).

作用機序

Target of Action

Dasabuvir, also known as ABT-333, is a direct-acting antiviral agent primarily used to treat specific hepatitis C virus (HCV) infections . The primary target of this compound is the HCV RNA-dependent RNA polymerase encoded by the NS5B gene . This enzyme is essential for the replication of the viral genome . This compound specifically binds to the palm domain of NS5B .

Mode of Action

This compound is a non-nucleoside NS5B inhibitor . It works by binding to the NS5B polymerase outside of the enzyme’s active site . This binding induces a conformational change in the enzyme, rendering it unable to elongate the viral RNA . This effectively terminates RNA polymerization and stops the replication of the HCV’s genome .

Biochemical Pathways

The action of this compound affects the biochemical pathway of HCV replication. By inhibiting the NS5B polymerase, this compound prevents the elongation of the viral RNA, thereby stopping the replication of the HCV’s genome . This leads to a decrease in the amount of HCV in the body .

Result of Action

The molecular effect of this compound’s action is the prevention of viral replication in HCV genotype 1 . On a cellular level, this compound can cause changes in cellular morphology, cell aggregation, and detachment at certain concentrations . The ultimate goal of this compound treatment is to achieve a sustained virologic response (SVR), which is associated with significant long-term health benefits including reduced liver-related damage, improved quality of life, reduced incidence of hepatocellular carcinoma, and reduced all-cause mortality .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, this compound is primarily metabolized by cytochrome P450 (CYP) 2C8, with a minor contribution from CYP3A . Therefore, coadministration of this compound with strong CYP2C8 inhibitors or strong CYP3A/CYP2C8 inducers is contraindicated . More research is needed to fully understand how other environmental factors may influence the action of this compound.

生化学分析

Biochemical Properties

Dasabuvir interacts with the NS5B polymerase of the hepatitis C virus, inducing a conformational change which renders the polymerase unable to elongate viral RNA . It is primarily metabolized by cytochrome P450 (CYP) 2C8, with a minor contribution from CYP3A . It is also a substrate of P-glycoprotein and breast cancer resistance protein (BCRP), as well as an inhibitor of BCRP and uridine diphosphate glucuronosyltransferase (UGT) 1A1 .

Cellular Effects

In vitro studies have shown that this compound can cause changes in cellular morphology, cell aggregation, and detachment at certain concentrations . It has been found to have global effects on NS5A, including alteration of phosphorylation patterns and aberrant subcellular localization .

Molecular Mechanism

This compound works by inhibiting the action of NS5B palm polymerase, effectively terminating RNA polymerization and stopping the replication of the HCV’s genome . By blocking NS5B polymerase, the virus can no longer multiply and infect new cells .

Temporal Effects in Laboratory Settings

After oral administration, this compound reaches maximum concentrations in a mean of approximately 4-5 hours . It exhibits linear pharmacokinetics with a terminal half-life of approximately 5–8 hours, allowing for twice-daily dosing .

Dosage Effects in Animal Models

The oral administration of this compound in many animal models like Sprague-Dawley rats, Beagle dogs, and monkeys, showed its rapid absorption rates with Tmax ranging from 1 to 3 hours .

Metabolic Pathways

This compound is predominantly metabolized by CYP2C8, and to a lesser extent by CYP3A . Biotransformation of this compound forms the M1 metabolite, which retains antiviral activity .

Transport and Distribution

This compound is a substrate of P-glycoprotein and breast cancer resistance protein (BCRP), indicating that these transporters may play a role in its distribution within cells and tissues .

Subcellular Localization

Treatment with NS5A inhibitors like this compound has been found to have global effects on NS5A, including alteration of phosphorylation patterns and aberrant subcellular localization . This suggests that this compound may influence the localization of NS5A within the cell.

特性

IUPAC Name |

N-[6-[3-tert-butyl-5-(2,4-dioxopyrimidin-1-yl)-2-methoxyphenyl]naphthalen-2-yl]methanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H27N3O5S/c1-26(2,3)22-15-20(29-11-10-23(30)27-25(29)31)14-21(24(22)34-4)18-7-6-17-13-19(28-35(5,32)33)9-8-16(17)12-18/h6-15,28H,1-5H3,(H,27,30,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBRBXGKOEOGLOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=CC(=C1OC)C2=CC3=C(C=C2)C=C(C=C3)NS(=O)(=O)C)N4C=CC(=O)NC4=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H27N3O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301025953 | |

| Record name | Dasabuvir | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301025953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

493.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Dasabuvir is a non-nucleoside inhibitor of the HCV RNA-dependent RNA polymerase encoded by the NS5B gene, which is essential for replication of the viral genome. Based on drug resistance mapping studies of HCV genotypes 1a and 1b, dasabuvir targets the palm domain of the NS5B polymerase, and is therefore referred to as a non-nucleoside NS5B-palm polymerase inhibitor. The EC50 values of dasabuvir against genotype 1a-H77 and 1b-Con1 strains in HCV replicon cell culture assays were 7.7 nM and 1.8 nM, respectively. By binding to NS5b outside of the active site of the enzyme, dasabuvir induces a conformational change thereby preventing further elongation of the nascent viral genome. A limitation of binding outside of the active site is that these binding sites are poorly preserved across the viral genotypes. This results in a limited potential for cross-genotypic activity and increased potential for development of resistance. Dasabuvir is therefore limited to treating genotypes 1a and 1b, and must be used in combination with other antiviral products. | |

| Record name | Dasabuvir | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09183 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

1132935-63-7 | |

| Record name | Dasabuvir | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1132935-63-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dasabuvir [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1132935637 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dasabuvir | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09183 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Dasabuvir | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301025953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DASABUVIR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DE54EQW8T1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-Benzyl 1'-tert-Butyl spiro[indoline-3,4'-piperidine]-1,1'-dicarboxylate](/img/structure/B7980799.png)

![Methyl 3,4,6-trimethyl-7-oxo-6,7-dihydrothieno[2,3-D]pyridazine-2-carboxylate](/img/structure/B7980833.png)